N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide is a synthetic organic compound with the molecular formula C17H15Cl2NO2 It is characterized by the presence of a dichlorocyclopropyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group is introduced through a dichlorocarbenation reaction. This involves the reaction of a suitable precursor with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide.
Coupling with Phenyl Ring: The dichlorocyclopropyl group is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride.
Introduction of the Methoxybenzamide Moiety: The final step involves the introduction of the methoxybenzamide group through an amide formation reaction. This can be achieved by reacting the intermediate product with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorocyclopropyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group is known to interact with enzymes and receptors, leading to the modulation of their activity. The methoxybenzamide moiety can also interact with various biological molecules, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide can be compared with other similar compounds, such as:
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide: This compound has a similar structure but with the methoxy group positioned at the 3-position instead of the 4-position.
2-chloro-N-[2-(2,2-dichlorocyclopropyl)phenyl]benzamide: This compound has a chlorine atom instead of a methoxy group.
(3-methyl-2,2-dichlorocyclopropyl)benzene: This compound lacks the amide and methoxy groups, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H15Cl2NO2 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-12-8-6-11(7-9-12)16(21)20-15-5-3-2-4-13(15)14-10-17(14,18)19/h2-9,14H,10H2,1H3,(H,20,21) |
InChI Key |
YNHIDRXDQADZHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3CC3(Cl)Cl |
Origin of Product |
United States |
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